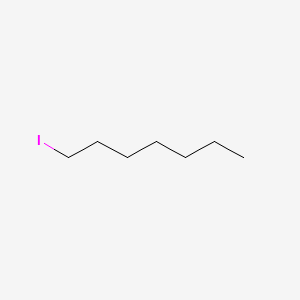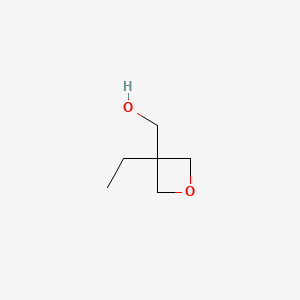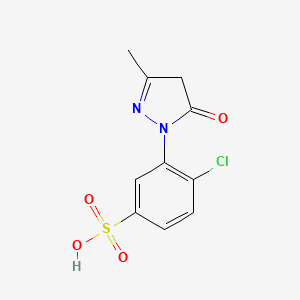
1-Iodoheptane
概要
説明
C7H15I . It is a colorless to pale yellow liquid that is not soluble in water but dissolves readily in organic solvents such as ethanol, ether, acetone, and chloroform . This compound is primarily used in organic synthesis and functionalization of molecules.
作用機序
Target of Action
1-Iodoheptane is a simple alkyl iodide, and its primary targets are typically nucleophilic sites in various molecules. These can include the negatively charged parts of molecules or lone pairs of electrons on atoms such as oxygen, nitrogen, or sulfur .
Mode of Action
This compound, like other alkyl halides, is known for its ability to participate in nucleophilic substitution reactions. In these reactions, the iodine atom, which is electron-rich, leaves, creating a positively charged carbon that can be attacked by a nucleophile .
Biochemical Pathways
The exact biochemical pathways affected by this compound can vary depending on the specific nucleophile it reacts with. It’s often used in organic synthesis to introduce a heptyl group into a molecule, potentially affecting the molecule’s properties and interactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a small, nonpolar molecule, it’s likely to be absorbed well in the gastrointestinal tract if ingested, and it may also be able to cross cell membranes easily. Its distribution, metabolism, and excretion would depend on many factors, including the specific biochemical reactions it undergoes in the body .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific molecules it reacts with. For example, it has been used in the functionalization of symmetrical star-shaped molecules with carborane clusters . The introduction of a heptyl group could potentially alter a molecule’s properties, affecting its interactions and functions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other nucleophiles can affect its reactivity. Additionally, factors such as temperature and pH could potentially influence the rate and extent of its reactions .
生化学分析
Biochemical Properties
1-Iodoheptane plays a significant role in biochemical reactions, particularly in the functionalization of molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is used in the functionalization of symmetrical star-shaped molecules with carborane clusters . The iodine atom in this compound can participate in nucleophilic substitution reactions, making it a valuable reagent in organic synthesis.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites. Enzymes such as cytochrome P450 may play a role in the metabolism of this compound. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing cellular function and overall metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound’s lipophilic nature allows it to diffuse through cell membranes, influencing its distribution within the cell .
Subcellular Localization
This compound’s subcellular localization can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is crucial for elucidating its biochemical effects and mechanisms of action .
準備方法
Synthetic Routes and Reaction Conditions: 1-Iodoheptane can be synthesized through several methods. One common method involves the reaction of heptanol with iodine in the presence of phosphorus trichloride. The process involves the following steps :
- Catechol reacts with phosphorus trichloride to produce o-phenylene phosphorous acid chloride.
- The resulting compound reacts with heptanol to form a colorless oily phosphite.
- The phosphite is then reacted with iodine in dichloromethane at room temperature.
- The mixture is washed with sodium thiosulfate solution to remove unreacted iodine, followed by washing with sodium hydroxide, sodium bicarbonate, and sodium chloride solutions.
- The organic phase is separated, and the solvent is evaporated. The product is then distilled under reduced pressure to obtain this compound with a yield of 86%.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
化学反応の分析
1-Iodoheptane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: It can react with nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted products.
Reduction Reactions: It can be reduced to heptane using reducing agents like lithium aluminum hydride.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination to form heptenes.
Common Reagents and Conditions:
- Sodium methoxide for nucleophilic substitution.
- Lithium aluminum hydride for reduction.
- Potassium tert-butoxide for elimination reactions.
Major Products Formed:
- Heptane methoxy from nucleophilic substitution.
- Heptane from reduction.
- Heptenes from elimination.
科学的研究の応用
1-Iodoheptane has several applications in scientific research:
Organic Synthesis: It is used as an alkylating agent in the synthesis of various organic compounds.
Material Science: It is employed in the functionalization of symmetrical star-shaped molecules with carborane clusters.
Biological Studies: It serves as a precursor in the synthesis of biologically active molecules.
Industrial Applications: It is used in the production of specialty chemicals and intermediates.
類似化合物との比較
1-Iodoheptane can be compared with other alkyl iodides such as:
- 1-Iodopentane (C5H11I)
- 1-Iodohexane (C6H13I)
- 1-Iodooctane (C8H17I)
Uniqueness:
- The length of the carbon chain in this compound (seven carbon atoms) provides it with unique physical and chemical properties compared to shorter or longer alkyl iodides.
- It has a higher boiling point and density compared to 1-iodopentane and 1-iodohexane, making it suitable for specific applications where these properties are advantageous .
特性
IUPAC Name |
1-iodoheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15I/c1-2-3-4-5-6-7-8/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHCYRULPLGEEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063393 | |
| Record name | Heptane, 1-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 1-Iodoheptane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19379 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4282-40-0 | |
| Record name | 1-Iodoheptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4282-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptane, 1-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004282400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-IODOHEPTANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7316 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Heptane, 1-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Heptane, 1-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-iodoheptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.078 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the fundamental physicochemical properties of 1-iodoheptane?
A: this compound is a haloalkane with the molecular formula C7H15I. Its molecular weight is 226.10 g/mol. While specific spectroscopic data are not provided in the provided papers, its structure can be characterized using techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR). [, , ]
Q2: How does the temperature affect the physical properties of this compound?
A: Research indicates that several thermophysical properties of this compound are temperature-dependent. For instance, its kinematic viscosity (v), density (ρ), speed of sound (u), and specific heat capacity at constant pressure (CP) have been measured at various temperatures ranging from 293.15 K to 423.15 K. [, ] These measurements are crucial for understanding its behavior under different conditions.
Q3: How is this compound's relative permittivity affected by temperature?
A: Studies have shown that the relative permittivity of this compound, a measure of its ability to store electrical energy, changes with temperature within the 293.15 K to 373.15 K range. [] This knowledge is essential for applications where its dielectric properties are relevant.
Q4: Can you elaborate on the experimental techniques used to study the properties of this compound?
A: Researchers have employed various methods to investigate the physicochemical properties of this compound. These include, but are not limited to, measurements of kinematic viscosity, density, speed of sound, specific heat capacity, and relative permittivity. [, , ] Advanced techniques like fluctuation theory-based Tait-like equation of state (FT-EOS) and critical point-based perturbed chain statistical association fluid theory (CP-PC-SAFT) have been used to predict and model its behavior under different conditions. []
Q5: What is the significance of studying the thermophysical properties of this compound?
A: Understanding the thermophysical properties of this compound, such as density, viscosity, and heat capacity, is crucial for various applications. For instance, these properties are essential for designing and optimizing chemical processes involving this compound. [, , ]
Q6: Has this compound been used in any specific chemical syntheses?
A: Yes, this compound has been used in specific chemical reactions. For example, it played a key role in synthesizing symmetrical star-shaped molecules with carborane clusters. [] This highlights its utility as a building block in organic synthesis.
Q7: Are there any studies regarding the environmental impact of this compound?
A: While the provided research papers do not directly address the environmental impact of this compound, one study investigated the bacterial dehalogenation of various haloalkanes, including 1-chloroheptane. [] Further research is needed to assess the specific environmental fate and effects of this compound.
Q8: Is there evidence of radical mechanisms involving this compound?
A: Yes, research suggests that this compound can participate in reactions involving radical intermediates. Specifically, experiments involving grinding silicon in the presence of this compound and 1-iodooctane resulted in the formation of combination and disproportionation products, indicating a radical mechanism. []
Q9: What analytical techniques are commonly used to study this compound?
A: Gas chromatography-mass spectrometry (GC-MS) has been used to analyze the products formed in reactions involving this compound, as demonstrated in a study investigating radical mechanisms. [] Other analytical techniques commonly employed for haloalkane analysis include NMR and IR spectroscopy. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(Cyclohexyloxy)phenyl]ethan-1-amine](/img/structure/B1294372.png)







![[1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-](/img/structure/B1294386.png)
![[(4-Chloro-2,5-dimethylphenyl)thio]acetic acid](/img/structure/B1294387.png)


